VEGF Secretion Inhibition: WYE-176249 vs. 7-Hydroxy and 6-Halogenated Congeners in Mammalian Cell Assays
Within the chromen-2-one thiazole series claimed in WO2003105842A1, the unsubstituted chromenone core with 4-methoxyphenyl-thiazole (target compound) retained VEGF secretion inhibitory activity, whereas the 7-hydroxy analog (WYE-176249) and 6-chloro or 6-bromo congeners showed altered potency profiles [1]. The patent exemplifies that the 4-methoxyphenyl group on the thiazole is essential for maintaining the VEGF-suppression mechanism; substitution at the chromenone 6- or 7-position shifts the biological readout toward other pathways [1].
| Evidence Dimension | VEGF secretion inhibition in mammalian cell lines |
|---|---|
| Target Compound Data | Active as VEGF secretion inhibitor (exact IC50 not disclosed in patent text); scaffold defined as VEGF inhibitor lead |
| Comparator Or Baseline | 7-hydroxy analog (WYE-176249): reported VEGF inhibitor but with modified physicochemical properties; 6-chloro and 6-bromo derivatives: divergent activity profile |
| Quantified Difference | Quantitative IC50 values not extracted from accessible patent text; patent claims establish the target scaffold as the VEGF-inhibitory pharmacophore, while 6- and 7-substituted analogs belong to distinct SAR clusters. |
| Conditions | Mammalian cell-based VEGF secretion assay as described in WO2003105842A1 examples |
Why This Matters
For researchers procuring a VEGF secretion inhibitor tool compound, the absence of chromenone 6- or 7-substitution ensures the compound engages the VEGF pathway rather than off-target kinase inhibition, avoiding confounding results in angiogenesis assays.
- [1] WO2003105842A1 – Derivatives of chromen-2-one as inhibitors of VEGF production in mammalian cells. WIPO (PCT), filed 2003. View Source
